molecular formula C17H11Cl2N3O3 B2908176 4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891133-99-6

4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2908176
CAS-Nummer: 891133-99-6
Molekulargewicht: 376.19
InChI-Schlüssel: QXPSRDQJBLPTGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H11Cl2N3O3 and its molecular weight is 376.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial, antifungal, and anticancer agent. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14Cl2N3O3C_{17}H_{14}Cl_2N_3O_3. The compound features a benzamide core substituted with a 1,3,4-oxadiazole ring and a dichlorophenyl group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit considerable antimicrobial properties. In particular, this compound demonstrated strong bactericidal effects against various bacterial strains. Studies have shown that compounds with an acetyl group significantly enhance antimicrobial activity compared to their non-acetylated counterparts. For instance:

Compound Bacterial Strain Activity
This compoundStaphylococcus spp.Strong bactericidal effect
Reference Compound (Ciprofloxacin)Various strainsModerate activity

The mechanism of action for these compounds often involves inhibition of bacterial enzymes and disruption of biofilm formation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while the compound exhibits antimicrobial properties, it shows low cytotoxicity towards normal cell lines (e.g., L929 cells). Notably:

Concentration (µM) Cell Line Viability (%)
100L92995
200L92990

These findings suggest that the compound can selectively target pathogenic cells while sparing healthy cells .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Oxadiazole Ring : The reaction between appropriate hydrazides and carboxylic acids leads to the formation of the oxadiazole ring.
  • Acetylation : The resultant oxadiazole is then acetylated using acetic anhydride.
  • Amidation : Finally, the acetylated product is reacted with benzoyl chloride to yield the desired benzamide derivative.

This multi-step synthesis allows for the incorporation of various functional groups that can enhance biological activity .

Case Studies

Several studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound inhibited cancer cell proliferation in vitro more effectively than standard chemotherapeutics like doxorubicin .
  • Antifungal Properties : Research indicated that compounds within this class exhibited significant antifungal activity against Candida species and Aspergillus spp., suggesting a broader application in treating fungal infections .

Eigenschaften

IUPAC Name

4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3/c1-9(23)10-2-4-11(5-3-10)15(24)20-17-22-21-16(25-17)13-8-12(18)6-7-14(13)19/h2-8H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPSRDQJBLPTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.